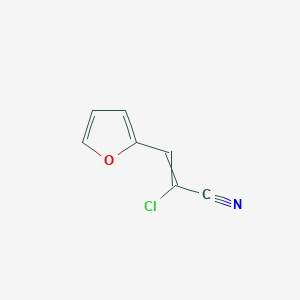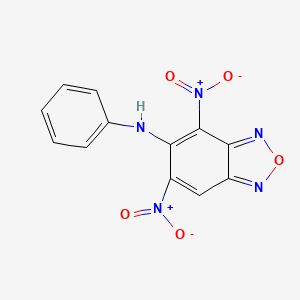
4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitro groups, a benzoxadiazole ring, and an amine group, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of N-phenyl-2,1,3-benzoxadiazol-5-amine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the benzoxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on a commercial scale.
化学反応の分析
Types of Reactions
4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitrogen atoms.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 4,6-diamino-N-phenyl-2,1,3-benzoxadiazol-5-amine.
Substitution: Formation of various substituted benzoxadiazole derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized nitrogen species or ring-opened products.
科学的研究の応用
4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with nucleophilic sites in biological molecules. The benzoxadiazole ring contributes to its stability and electronic properties, making it an effective probe or reagent in various applications.
類似化合物との比較
Similar Compounds
- 2,4-Dinitrodiphenylamine
- 2,1,3-Benzothiadiazole
- 2,4-Dinitrophenylhydrazine
Comparison
4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine is unique due to the presence of both nitro groups and a benzoxadiazole ring, which imparts distinct chemical and physical properties. Compared to 2,4-Dinitrodiphenylamine, it has a more complex ring structure, leading to different reactivity and applications. 2,1,3-Benzothiadiazole, while similar in having a heterocyclic ring, lacks the nitro groups, resulting in different electronic properties and uses. 2,4-Dinitrophenylhydrazine is primarily used as a reagent for detecting carbonyl compounds, whereas this compound has broader applications in various fields.
特性
CAS番号 |
95928-30-6 |
|---|---|
分子式 |
C12H7N5O5 |
分子量 |
301.21 g/mol |
IUPAC名 |
4,6-dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C12H7N5O5/c18-16(19)9-6-8-10(15-22-14-8)12(17(20)21)11(9)13-7-4-2-1-3-5-7/h1-6,13H |
InChIキー |
KFWODRRBSNSPMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C3=NON=C3C=C2[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


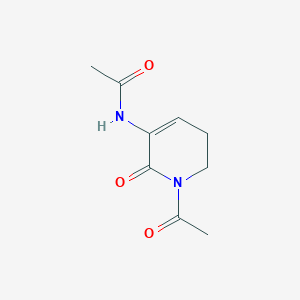
![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)
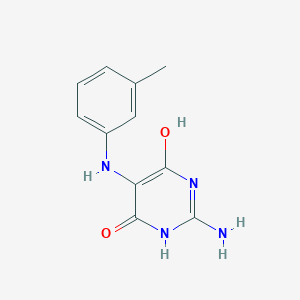
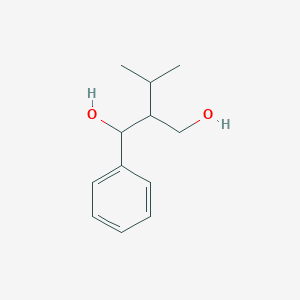
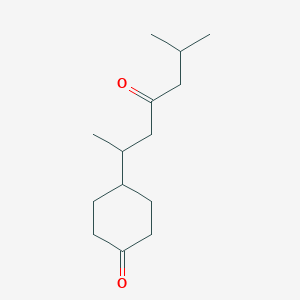
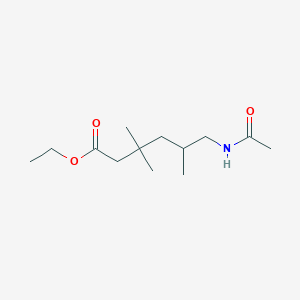
![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
![1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14354246.png)

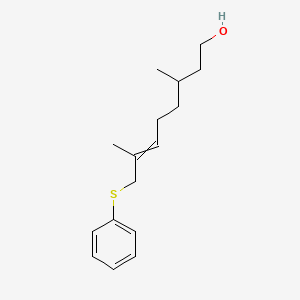
![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
